Cerebroside C
Description
Contextualizing Cerebroside C as a Distinct Glycosphingolipid Subclass
Cerebrosides are defined as neutral glycosphingolipids possessing a single sugar residue, typically glucose or galactose, attached via a glycosidic linkage to the ceramide moiety lipotype.comcreative-proteomics.comscielo.brnih.govcambridgescholars.comwikipedia.org. This compound is identified as a specific fungal metabolite belonging to this glycosphingolipid family caymanchem.com. While mammalian cerebrosides, such as galactosylceramide and glucosylceramide, are well-studied components of nervous and non-nervous tissues respectively creative-proteomics.comcambridgescholars.combris.ac.uk, fungal cerebrosides, including this compound, exhibit conserved structural characteristics that distinguish them scielo.brfrontiersin.orgnih.gov. These typically include a ceramide moiety containing a 9-methyl-4,8-sphingadienine long-chain base linked to a hydroxylated fatty acid, with a glucose or galactose residue as the carbohydrate portion scielo.brfrontiersin.orgnih.gov. This structural specificity contributes to the unique biological roles observed for fungal cerebrosides like this compound.
Historical Perspectives on this compound Discovery and Early Research Trajectories
The history of glycosphingolipid research dates back to the late 19th century with the discovery of cerebrosides in brain extracts by J.L.W. Thudichum wikipedia.orgbris.ac.uknih.gov. Early investigations focused on the isolation and characterization of these brain lipids, identifying components such as phrenosin (B12763194) and kerasin based on their fatty acid composition bris.ac.uk. While this laid the foundation for understanding cerebrosides as a class, the specific identification and research into this compound as a distinct compound, particularly from non-mammalian sources, emerged much later. Research identifying Cerebrosides A and C as sphingolipid elicitors from phytopathogenic fungi, capable of inducing defense responses in rice plants, was reported in the late 1990s caymanchem.comoup.com. This marked a significant trajectory in this compound research, shifting focus to its role in plant-microbe interactions and its potential as a bioactive molecule derived from fungal sources.
Contemporary Significance of this compound in Biochemical and Biological Studies
Contemporary research highlights the diverse biological significance of this compound, particularly in the context of plant physiology and defense mechanisms. This compound functions as an elicitor, capable of triggering defense responses in plants such as rice caymanchem.comoup.complos.org. Studies have shown that it can induce the accumulation of phytoalexins, which are antimicrobial compounds produced by plants, and the synthesis of pathogenesis-related (PR) proteins caymanchem.comoup.complos.org. This elicitor activity is considered non-race-specific and has been observed in interactions with various plant species and fungal pathogens, including Fusarium oxysporum nih.gov.
Beyond its role in plant defense, this compound has demonstrated effects on plant growth and stress tolerance. Research indicates that this compound can increase chilling tolerance in wheat seedlings caymanchem.complos.orgnih.gov. This is associated with improvements in seed germination rate and time, as well as enhanced root growth parameters like length, fresh weight, and dry weight under cold stress conditions caymanchem.complos.orgnih.gov. The mechanism underlying this chilling tolerance involves biochemical changes, including a reduction in lipid peroxidation and alterations in the lipid composition of roots, alongside modulated activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and inhibition of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) activities plos.orgnih.gov.
Furthermore, this compound has been explored for its potential to elicit the biosynthesis of valuable secondary metabolites in plant cell or hairy root cultures, such as taxol and artemisinine plos.orgnih.gov. These findings underscore the contemporary significance of this compound as a bioactive glycosphingolipid with implications for plant health, stress resilience, and the potential production of pharmaceutical compounds.
Detailed research findings on the effects of this compound on wheat seedlings under chilling stress are summarized in the table below:
| Parameter | Control (4°C) | This compound (20 µg/mL, 4°C) | Change (%) | Citation |
| Germination Rate (%) | Not specified | 77.78 | Increased | plos.orgnih.gov |
| Germination Potential (%) | Not specified | 23.46 | Increased | plos.orgnih.gov |
| Germination Index | Not specified | 3.44 | Increased | plos.orgnih.gov |
| Germination Time (d) | Not specified | 6.19 | Shorter | plos.orgnih.gov |
| Root Length | Control value | Increased by 13.76% | +13.76 | plos.orgnih.gov |
| Root Fresh Weight | Control value | Increased by 13.44% | +13.44 | plos.orgnih.gov |
| Root Dry Weight | Control value | Increased by 6.88% | +6.88 | plos.orgnih.gov |
| Lipid Peroxidation (MDA content) | Control value | Reduced | Reduced | plos.orgnih.gov |
| Relative Membrane Permeability | Control value | Reduced | Reduced | plos.orgnih.gov |
| LOX Activity | Control value | Inhibited by 13.62–62.26% | Reduced | plos.orgnih.gov |
| PLC Activity | Control value | Inhibited by 13.54–63.93% | Reduced | plos.orgnih.gov |
| PLD Activity | Control value | Inhibited by 13.90–61.17% | Reduced | plos.orgnih.gov |
| SOD Activity | Control value | Increased by 7.69–46.06% | Increased | plos.orgnih.gov |
| CAT Activity | Control value | Increased by 3.37–37.96% | Increased | plos.orgnih.gov |
| GSH-Px Activity | Control value | Increased by -7.00–178.07% | Increased | plos.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPMXWIFLDIBGD-DDSPGNMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sources and Ecological Distribution of Cerebroside C
Fungal Origins and Isolation of Cerebroside C
This compound has been successfully isolated from various fungal species, particularly those that interact with plants, often as pathogens or endophytes.
Specific Fungal Species Producing this compound
Several fungal species have been identified as producers of this compound. These include:
Magnaporthe grisea : Known as the rice blast fungus, M. grisea is a significant source of Cerebrosides A and C, which act as elicitors of defense responses in rice plants. nih.govoup.comcaymanchem.comresearchgate.netcapes.gov.br
Fusarium oxysporum : This common soilborne plant pathogen, responsible for wilt diseases in a wide range of plant species, also produces this compound. apsnet.orgapsnet.orgresearchgate.netnih.gov Diverse strains of F. oxysporum have been shown to contain this compound. apsnet.orgapsnet.org
Biscogniauxia whalleyi : this compound, along with Cerebroside A, has been isolated from the stroma of Biscogniauxia whalleyi mushrooms cultivated on potato dextrose agar (B569324) (PDA) media. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net
Pythium sp. : Some species within the genus Pythium, which are soilborne phytopathogens, have been found to contain cerebroside elicitors, including types A, B, or C. apsnet.orgapsnet.orgnih.govplos.org
Botrytis sp. : Similar to Pythium, species of Botrytis, another group of soilborne phytopathogens, have been reported to contain cerebroside elicitors like this compound. apsnet.orgapsnet.orgnih.govplos.orgynu.edu.cn
Phyllosticta sp. TG78 : this compound has also been isolated from the endophytic fungus Phyllosticta sp. TG78. nih.govplos.org
Humicola fuscoatra : Cerebrosides C and D have been separated from the ethyl acetate (B1210297) extract of Humicola fuscoatra. asm.orgnih.gov
A summary of fungal sources is presented in the table below:
| Fungal Species | Ecological Role (Commonly) | Reference(s) |
| Magnaporthe grisea | Plant Pathogen | nih.govoup.comcaymanchem.comresearchgate.netcapes.gov.br |
| Fusarium oxysporum | Plant Pathogen | apsnet.orgapsnet.orgresearchgate.netnih.gov |
| Biscogniauxia whalleyi | Plant Pathogen/Endophyte | researchgate.netmdpi.comsemanticscholar.orgresearchgate.net |
| Pythium sp. | Plant Pathogen | apsnet.orgapsnet.orgnih.govplos.org |
| Botrytis sp. | Plant Pathogen | apsnet.orgapsnet.orgnih.govplos.orgynu.edu.cn |
| Phyllosticta sp. TG78 | Endophyte | nih.govplos.org |
| Humicola fuscoatra | Mycoparasite | asm.orgnih.gov |
Environmental and Culturing Conditions Influencing this compound Production
While specific detailed studies on optimizing this compound production across all species are limited in the provided context, some information on culturing conditions is available. Biscogniauxia whalleyi mushrooms were successfully cultivated on potato dextrose agar (PDA) media for the isolation of this compound. researchgate.netmdpi.com Fungal strains intended for lipid and cerebroside production screening have been cultivated on PDA or in YEPG broth medium at 25°C. oup.com Isolation procedures often involve solvent extraction (e.g., ethyl acetate, chloroform (B151607)/methanol) followed by chromatographic techniques. nih.govresearchgate.netmdpi.comnih.govfrontiersin.org
Occurrence of this compound in Plant-Associated Ecosystems
This compound is found in plant-associated ecosystems primarily due to its production by fungi that inhabit these environments, including plant pathogens and endophytes. Its presence in these ecosystems is significant because fungal cerebrosides, including this compound, can act as signal molecules recognized by plants. oup.comresearchgate.netapsnet.orgapsnet.orgnih.govplos.org These molecules can elicit defense responses in plants, contributing to the complex interactions between fungi and their plant hosts. nih.govoup.comresearchgate.netcapes.gov.brapsnet.orgapsnet.orgnih.govplos.orgynu.edu.cntandfonline.com For instance, this compound from Magnaporthe grisea induces the synthesis of phytoalexins and pathogenesis-related proteins in rice. nih.govoup.comresearchgate.netcapes.gov.br this compound from Fusarium oxysporum, Pythium sp., and Botrytis sp. have been demonstrated to possess potent elicitor activity. nih.govplos.org this compound isolated from endophytic Phyllosticta sp. TG78 increased chilling tolerance and altered lipid composition in wheat roots. nih.govplos.org
Absence or Differential Expression of this compound in Other Biological Kingdoms (e.g., Animals, Plants, Bacteria)
While cerebrosides are a class of glycosphingolipids found in animals, plants, and bacteria, there are distinct variations in their structure, particularly the ceramide backbone, across these kingdoms. nih.govresearchgate.netmdpi.comlipotype.com Fungal cerebrosides often contain a ceramide moiety with 9-methyl-4,8-sphingadienine and hydroxylated fatty acids, a structure considered conserved among fungi. nih.govscielo.brscielo.br
In plants, the monosaccharide is typically glucose, and the sphingoid base is usually phytosphingosine (B30862). nih.govscielo.br In animals, the monosaccharide is commonly galactose, and the sphingoid base is usually sphingosine (B13886) or dihydrosphingosine. nih.govscielo.brgerli.com While glucosylceramide is found in plants, fungi, and animals, galactosylceramide is present only in fungi and animals. nih.gov
The specific structure of this compound, with its particular sphingoid base and fatty acid composition, is characteristic of fungal cerebrosides. nih.govscielo.brscielo.br Although cerebrosides as a broad class exist in other kingdoms, the presence and specific structural form of this compound are primarily associated with fungi. Studies comparing glucosylceramide synthases across different kingdoms also suggest distinct pathways and resulting sphingolipid structures. scielo.br Saccharomyces cerevisiae is noted as a well-known exception among fungi where cerebrosides seem to be absent. nih.govscielo.brscielo.br
Advanced Methodologies for Cerebroside C Structural Elucidation and Analysis
Chromatographic Separation Techniques for Cerebroside C Isolation and Purification
Chromatographic methods are fundamental for separating cerebrosides from other lipids and isolating individual molecular species for detailed analysis. These techniques exploit differences in polarity and other physicochemical properties to achieve effective separation.
High-Performance Thin-Layer Chromatography (HPTLC) in this compound Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a widely used technique for the analysis and separation of cerebrosides. HPTLC offers high separation efficiency and can be used for both analytical and preparative purposes. Cerebrosides are typically analyzed on silica (B1680970) gel HPTLC plates. Various solvent systems are employed depending on the specific cerebrosides being analyzed. Common solvent systems include mixtures of chloroform (B151607), methanol (B129727), and water or aqueous ammonium (B1175870) hydroxide (B78521) frontiersin.orgnih.gov. For instance, CHCl₃–MeOH–H₂O (65:25:4 v/v) or CHCl₃–MeOH–2M NH₄OH (40:10:1 v/v/v) have been reported for the analysis of fungal cerebrosides frontiersin.orgnih.gov. Visualization of cerebrosides on HPTLC plates can be achieved using methods such as iodine vapor, which interacts with both saturated and unsaturated lipids, or by spraying with orcinol–sulfuric acid reagent, which stains cerebrosides violet frontiersin.orgnih.govcreative-proteomics.com. HPTLC has been used to identify cerebroside components in crude lipid extracts by comparison with authentic standards oup.com. Preparative-scale HPTLC can further purify components of interest to apparent homogeneity after initial column chromatography oup.com. HPTLC can also be coupled with other techniques, such as mass spectrometry, for direct analysis of lipids separated on the plate nih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) Applications for this compound
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purification of cerebrosides, offering higher resolution and often better quantitative analysis compared to HPTLC. HPLC can be used in various modes, including normal-phase and reversed-phase, depending on the nature of the cerebrosides and the desired separation. Reversed-phase HPLC, utilizing C18 silica bead columns, has been developed for the analysis of molecular species of underivatized cerebrosides, allowing separation into numerous peaks corresponding to different molecular species nih.gov. For example, a method employing reversed-phase HPLC separated monohexosylceramides from bovine brain and Japanese quail intestine into 42 and 56 peaks, respectively nih.gov. This technique allows for the complete separation of cerebrosides with different fatty acid compositions, such as those with 24:1 and 22:0 fatty acids, in a single step nih.gov. HPLC can also be coupled directly with mass spectrometry (HPLC-MS) for online separation and characterization mdpi.com. HPLC separation has been used to yield pure cerebroside compounds from complex extracts mdpi.com.
Column Chromatography for this compound Fractionation
Column chromatography is frequently employed as an initial step in the purification of cerebrosides from crude lipid extracts, allowing for the fractionation of lipids based on their polarity. Silica gel column chromatography is a common method, where lipid extracts are eluted with solvents of increasing polarity to separate different lipid classes frontiersin.orgsemanticscholar.orgmdpi.comgerli.comgoogle.com. For instance, fungal lipid extracts can be fractionated on a silica gel column using chloroform, acetone, and methanol as eluents frontiersin.orggerli.com. Cerebrosides, being neutral glycosphingolipids, typically elute with solvent mixtures of intermediate polarity, such as chloroform-methanol mixtures frontiersin.orgsemanticscholar.orgmdpi.comgerli.com. Sequential elution with increasing concentrations of methanol in chloroform (e.g., 95:5, 9:1, 8:2, and 1:1 v/v) can further purify fractions containing cerebrosides frontiersin.org. After initial fractionation, further purification steps using different types of columns, such as Iatrobeads or reversed-phase columns, may be employed to obtain purified glycosphingolipid fractions frontiersin.orgsemanticscholar.orgmdpi.com. Column chromatography can also be used to separate cerebrosides into classes based on their fatty acid compositions nih.gov.
Mass Spectrometry (MS)-Based Approaches for this compound Characterization
Mass spectrometry is an indispensable tool for the structural characterization of cerebrosides, providing detailed information about molecular weight, elemental composition, and fragmentation patterns that reveal structural subunits.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (ESI-MS/CID-MS) in this compound Research
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar molecules like cerebrosides. ESI-MS typically produces protonated or cationized molecular ions, providing accurate molecular weight information frontiersin.orgoup.comnih.govmdpi.comresearchgate.net. For neutral glycosphingolipids like cerebrosides (CMHs), analysis by MS often requires the aid of adducts, with Na⁺ being common frontiersin.orgnih.gov. However, the use of other adducts, such as Li⁺, can be particularly useful for enhancing fragmentation in tandem MS experiments, revealing more structural details frontiersin.orgoup.comnih.govresearchgate.net. Positive-ion mode ESI-MS has been extensively used for fungal cerebroside analysis frontiersin.orgnih.gov.
Tandem Mass Spectrometry (MS/MS), particularly ESI-MS/Collision-Induced Dissociation Mass Spectrometry (ESI-MS/CID-MS), provides crucial structural information by fragmenting selected precursor ions and analyzing the resulting product ions frontiersin.orgoup.comnih.govnih.govmdpi.comscielo.brresearchgate.net. CID of cerebrosides yields characteristic fragment ions corresponding to the loss of the sugar moiety, the fatty acid, and fragments of the sphingoid base, allowing for the determination of the fatty acyl chain length, the sphingoid base structure, and the site of unsaturation frontiersin.orgoup.comnih.govmdpi.com. For example, ESI-MS/CID-MS of lithium adducts has been successfully applied for the detailed structural analysis of complex fungal cerebrosides nih.govresearchgate.net. Studies have shown that ESI-MS/MS can provide major fragment ions that help identify the components of the ceramide moiety frontiersin.orgoup.com.
Examples of ESI-MS findings include the detection of major ion species at m/z 754 and 756, and corresponding fragments at m/z 736 and 738 (loss of water), in the positive ion ESI-MS mode analysis of a GlcCer-enriched fraction frontiersin.orgnih.gov. ESI-MS/MS of these ions yielded major fragment-ions at m/z 594 and 592 frontiersin.org.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) for this compound Structural Analysis
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was one of the earliest soft ionization techniques applied to the structural characterization of lipids, including cerebrosides frontiersin.orgnih.govsemanticscholar.orgnih.govscielo.br. FAB-MS allows for the analysis of intact molecules and has been widely used for structural characterization of a variety of fungal cerebrosides using both native and peracetylated samples frontiersin.orgnih.gov. Peracetylation can improve ionization and provide additional structural information through characteristic fragmentation patterns. Positive-ion and negative-ion FAB-MS have been used to characterize cerebrosides, providing molecular weight information and fragment ions that help elucidate the structure of the ceramide and carbohydrate portions frontiersin.orgnih.govsemanticscholar.org. FAB-MS analysis has indicated differences in fatty acid compositions between cerebroside components frontiersin.orgnih.gov. Positive ion FAB-MS/MS of the [M+Na]⁺ ion can provide important information on the length of the fatty acyl chain of the ceramide moiety jst.go.jp.
Examples of FAB-MS findings include the elucidation of the structure of A. fumigatus CMH using positive mode FAB-MS of peracetylated samples frontiersin.orgnih.gov. Negative-ion FAB-MS spectra have shown deprotonated molecules consistent with monohexosylceramides containing hydroxyl-hexadecanoic and hydroxyl-octadecanoic acids frontiersin.orgnih.gov. FAB-MS, in combination with other techniques like NMR and ESI-MS, has been instrumental in the structural elucidation of cerebrosides frontiersin.orgnih.govsemanticscholar.org.
Here is a summary table of the techniques and their applications:
| Technique | Application to Cerebrosides | Key Information Provided |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation and analysis of cerebrosides in complex mixtures | Separation based on polarity, visualization of components, analytical and preparative scale |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of cerebrosides | Separation of molecular species, quantitative analysis, coupled to MS |
| Column Chromatography | Initial fractionation and purification of cerebrosides | Separation of lipid classes, enrichment of cerebroside fractions |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight determination, analysis of polar molecules | Pseudomolecular ions ([M+H]⁺, cation adducts), accurate mass measurement |
| ESI-MS/Tandem MS (ESI-MS/CID-MS) | Detailed structural characterization, fragmentation analysis | Fragment ions revealing ceramide and carbohydrate structures, location of unsaturation |
| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Structural characterization of intact and derivatized cerebrosides | Molecular ions, fragment ions for structural subunit identification |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in this compound Studies
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique utilized in the analysis of cerebrosides. This method involves co-crystallizing the analyte with an organic matrix, which absorbs laser energy, facilitating the desorption and ionization of the cerebroside molecules acs.org. MALDI-MS is particularly valuable for analyzing complex lipid mixtures, although the sensitivity can be affected by the presence of other dominant lipids researchgate.net.
MALDI-MS has been applied to the direct analysis of biomolecules, including lipids, from tissue samples, enabling profiling and imaging without prior purification or chromatographic separation thermofisher.com. While this offers advantages, the mass range below 1 kDa can be complex due to potential interference from matrix ions or tissue preparation artifacts thermofisher.com. Studies comparing different ionization methods have shown that while conventional MALDI may exhibit lower sensitivity for cerebrosides in complex extracts compared to techniques like GALDI, it remains a viable tool for analysis researchgate.net. The coupling of TLC with MALDI-MS has also emerged as an approach to gain specific structural information from trace amounts of glycosphingolipids nih.govfrontiersin.org.
Shotgun Lipidomics for this compound Quantitation
Shotgun lipidomics is an analytical strategy that allows for the direct characterization and quantitation of cerebroside molecular species from biological lipid extracts nih.govacs.orgcromlab-instruments.es. This approach typically involves the liquid extraction of lipids followed by mass spectrometry detection, often without liquid chromatography cromlab-instruments.es.
Shotgun lipidomics, particularly when based on electrospray ionization (ESI) and two-dimensional MS techniques, can identify and quantify individual molecular species of various lipid classes, including cerebrosides, directly from crude biological extracts nih.gov. Differential fragmentation patterns, such as those obtained from chlorine adducts using ESI tandem mass spectrometry, can help identify hydroxy and nonhydroxy cerebroside species nih.gov. Furthermore, the hexose (B10828440) moiety (glucose or galactose) can be distinguished by examining the peak intensity ratio of specific product ions nih.gov.
Quantitation of cerebroside molecular species at levels as low as 10 fmol from lipid extracts has been demonstrated using 2D ESI/MS with corrections for 13C-isotopomer intensities, exhibiting a wide linear dynamic range nih.gov. While quantifying isomeric cerebrosides can be challenging with traditional shotgun lipidomics, newer strategies combining shotgun tandem mass spectrometry with gas-phase ion chemistry have been developed to differentiate and quantify isomeric cerebrosides acs.orgnih.gov. This involves reacting deprotonated cerebrosides with specific complex ions in the gas phase to produce charge-inverted complex cations, which are then subjected to tandem MS acs.org. Shotgun lipidomics has been used to assess the levels and relative abundance of individual cerebroside molecular species in biological samples, such as different regions of the mouse nervous system mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive method fundamental to the structural analysis of cerebrosides. It provides detailed information about the primary structure, including monosaccharide composition, anomeric configuration, and the structure of the ceramide moiety nih.goviomcworld.comoup.com. NMR is often used in conjunction with mass spectrometry for comprehensive structural elucidation nih.govfrontiersin.orgnih.gov.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR in this compound Elucidation
One-dimensional NMR techniques, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are essential for obtaining key structural information about cerebrosides nih.goviomcworld.comoup.comnih.govresearchgate.netresearchgate.netkoreascience.krmdpi.comresearchgate.net. ¹H NMR spectra provide insights into the different proton environments within the molecule, revealing the presence of characteristic groups such as amide linkages, sugar protons, and aliphatic chains iomcworld.com. For instance, signals corresponding to an amide function (-NHCO-) can be observed in both ¹H and ¹³C NMR spectra iomcworld.com.
¹³C NMR spectroscopy is particularly valuable for determining the carbon skeleton and identifying different types of carbon atoms. It has been successfully used to confirm the beta-pyranosyl structure of the glucosyl moiety in D-glucosylceramide and to analyze the fatty acyl composition researchgate.net. Chemical shifts in the anomeric window (δ 80-120) in ¹³C NMR are crucial for assigning the anomeric configuration and ring form of the glycon researchgate.net. While NMR is powerful, determining the exact chain lengths of fatty acid and sphingosine (B13886) moieties can be more challenging compared to mass spectrometric methods nih.govfrontiersin.org.
Research findings have provided specific ¹H and ¹³C NMR data for various cerebrosides, aiding in the identification of structural features. For example, studies on fungal cerebrosides and cerebrosides from starfish have reported detailed NMR assignments oup.comresearchgate.netkoreascience.krmdpi.comresearchgate.net. A ¹³C NMR spectrum for "CEREBROSIDE-C" is available in databases spectrabase.com.
Two-Dimensional NMR Techniques for Confirming this compound Linkages and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity, linkages, and stereochemistry within the cerebroside molecule iomcworld.comoup.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely applied.
COSY spectra help establish proton-proton connectivities, allowing the tracing of proton networks within the sphingoid base and fatty acid chains researchgate.net. HSQC and HMBC experiments provide correlations between protons and carbons, confirming assignments and revealing linkages, including the glycosidic bond between the sugar and the ceramide moiety researchgate.netresearchgate.net. NOESY experiments can provide information about spatial proximity between protons, which is useful for determining relative stereochemistry and conformation nih.gov. These 2D NMR techniques, in combination with 1D NMR data, enable the comprehensive deduction of the cerebroside structure, including the configuration of chiral centers and double bonds iomcworld.comoup.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net.
Immunochemical Techniques for this compound Detection and Localization
Immunochemical techniques, utilizing the specificity of antibodies, are valuable tools for the detection and localization of cerebrosides in biological samples nih.govfrontiersin.orgoup.comnih.govkarger.combourre.fr. Antibodies raised against specific cerebroside structures can be used to identify their presence in complex mixtures or to visualize their distribution within cells and tissues.
Studies have employed antibodies against cerebrosides, such as anti-glucosylceramide antibodies, to detect these lipids in various organisms, including fungi and plants nih.govfrontiersin.orgoup.com. These antibodies can show differential reactivity depending on the structural features of the cerebroside, such as the presence of hydroxyl groups or the type of sugar moiety oup.com. Immunochemical methods have been used to examine the expression and localization of cerebrosides in different cell types and tissues, providing insights into their biological roles nih.govbourre.fr.
High-Performance Thin-Layer Chromatography Immunostaining
High-Performance Thin-Layer Chromatography (HPTLC) immunostaining is a widely used immunochemical method for the detection of cerebrosides after separation by HPTLC nih.govfrontiersin.orgoup.comnih.gov. In this technique, lipid extracts are separated on HPTLC plates using appropriate solvent systems nih.govscielo.br. After development, the lipids are visualized using general stains like orcinol-sulfuric acid, which stains glycosphingolipids violet nih.govscielo.br.
For immunostaining, the separated lipids on the HPTLC plate are then incubated with a specific antibody that recognizes the cerebroside of interest oup.comnih.gov. Following incubation with a primary antibody, a labeled secondary antibody or protein A is used for detection oup.comnih.gov. This allows for the specific identification of the cerebroside bands that are recognized by the antibody oup.com. HPTLC immunostaining has been successfully applied to identify cerebrosides in lipid extracts from various sources and to study the specificity of anti-cerebroside antibodies nih.govfrontiersin.orgoup.com. The method provides a way to correlate chromatographic mobility with antibody binding, aiding in the identification and characterization of specific cerebroside species oup.com.
Solid-Phase Radioimmunoassay (RIA)
Solid-phase radioimmunoassay (RIA) has been employed in the study of glycosphingolipids, including certain gangliosides which share structural similarities with cerebrosides. This technique utilizes the specific binding of antibodies to target antigens, allowing for sensitive detection and quantification. While direct application to this compound is not explicitly detailed in the search results, studies on gangliosides like GD3 demonstrate the principle. For instance, solid-phase radioimmunoassay has been used to evaluate anti-GD3 antibody activity in non-human primates, demonstrating strong specificity for GD3 compared to other gangliosides like GM3. nih.govaacrjournals.org The specificity of monoclonal antibodies towards ganglioside antigens, including GD3, has been demonstrated using solid-phase radioimmunoassay, alongside ELISA and immunostaining on thin-layer chromatography plates with characterized gangliosides. aacrjournals.orgcreative-diagnostics.com These studies highlight the potential of RIA for detecting specific glycosphingolipid structures based on antibody recognition.
Emerging Analytical Technologies for this compound Research
The analysis of cerebrosides, including this compound, has significantly benefited from the advent of advanced mass spectrometry-based techniques. These emerging technologies offer enhanced sensitivity, specificity, and the ability to gain spatial information about lipid distribution.
Imaging Mass Spectrometry (IMS) for Subcellular Localization of this compound
Imaging Mass Spectrometry (IMS) allows for the investigation of the spatial distribution of lipid molecules within tissues and even at the subcellular level. This is particularly valuable for understanding the biological roles of lipids like this compound, which can have specific localizations within cells and tissues. Matrix-assisted laser desorption ionization (MALDI) imaging mass spectrometry (MALDI-MSI) is a prominent IMS technique used for analyzing the distribution of lipids, including gangliosides, in tissue sections. mdpi.compreprints.orgnih.gov Studies have utilized MALDI-MSI to reveal the differential accumulation of gangliosides in various cell subpopulations within brain cancers. mdpi.compreprints.org While the search results specifically mention imaging gangliosides like GD3 and GM3 in brain tissues mdpi.compreprints.orgnih.govnih.govrsc.orgnih.gov, the principle is applicable to other glycosphingolipids like this compound, especially given its isolation from biological sources like fungi researchgate.netdb-thueringen.denih.govnih.govresearchgate.netresearchgate.net and plants changing-stories.org.
Atmospheric pressure (AP)-MALDI has been noted to decrease fragmentation and matrix cluster formation compared to vacuum MALDI, although sialic acid loss can still occur in more complex gangliosides. nih.gov Nanoparticle-laser desorption ionization (NP-LDI) MS has also been explored for intact lipid imaging of mouse brain samples, showing selective detection and imaging of lipid groups localizing in white matter, including a cerebroside (sodium adduct of C48H93NO9). nih.govresearchgate.net These advancements in IMS provide powerful tools for visualizing the distribution of this compound within its biological context, potentially revealing insights into its function and interaction with other cellular components.
Coupling of Chromatography with Mass Spectrometry (e.g., TLC-IR-MALDI-MS)
Coupling chromatographic separation techniques with mass spectrometry provides a robust approach for the separation, detection, and structural characterization of complex lipid mixtures, including cerebrosides. Thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the separation of glycosphingolipids. researchgate.netchanging-stories.orgtandfonline.comresearchgate.netacs.org The combination of TLC with mass spectrometry, such as TLC-IR-MALDI-MS, allows for the direct analysis of separated lipid spots on the TLC plate. changing-stories.orgresearchgate.net
Infrared (IR)-MALDI-MS, when coupled with TLC, enables the spatially resolved screening of the entire TLC plate, offering higher sensitivity and non-destructive analysis compared to some other methods. researchgate.net This approach has been demonstrated for the structural analysis of bacteria-binding glycosphingolipids and for compositional mapping of ganglioside mixtures directly from HPTLC plates. changing-stories.orgresearchgate.net The use of matrices like glycerol (B35011) or 2,5-dihydroxybenzoic acid (DHB) is common in MALDI-MS analysis of glycosphingolipids. nih.govucdavis.edu Direct analysis of silica gel extracts from immunostained TLC bands by nanoelectrospray ionization quadrupole time-of-flight mass spectrometry (nanoESI-qTOF MS) has also been established for structural characterization of immunostained glycosphingolipids, requiring only analytical quantities for structure determination. acs.org This coupling of techniques significantly enhances the ability to identify and characterize individual cerebroside species within complex biological samples.
| Technique | Application to Cerebrosides (based on search results) | Key Advantages |
| Solid-Phase Radioimmunoassay (RIA) | Used for detecting antibodies specific to glycosphingolipids like GD3, suggesting potential for this compound if specific antibodies are available. nih.govaacrjournals.org | Sensitive detection of specific structures based on antibody binding. |
| Imaging Mass Spectrometry (IMS) | Spatial distribution analysis of lipids, including gangliosides and some cerebrosides, in tissues. mdpi.compreprints.orgnih.govnih.govrsc.orgnih.govnih.govresearchgate.net | Provides spatial information on lipid localization. |
| TLC-IR-MALDI-MS | Direct analysis and structural characterization of separated glycosphingolipids on TLC plates. changing-stories.orgresearchgate.net | Combines separation with sensitive mass analysis, spatially resolved analysis. |
| NanoESI-qTOF MS of TLC extracts | Structural characterization of immunostained glycosphingolipids from TLC extracts. acs.org | Requires small sample quantities, effective for complex mixtures. |
Biosynthesis and Metabolic Pathways Involving Cerebroside C
Precursor Molecules and Enzymatic Conversions in Cerebroside C Biosynthesis
The synthesis of cerebrosides like this compound relies on the availability and proper enzymatic conversion of precursor molecules, primarily centered around the formation and modification of the ceramide backbone and the subsequent glycosylation step.
Role of Ceramide Moiety in this compound Synthesis
The ceramide moiety serves as the foundational lipid precursor for the biosynthesis of all glycosphingolipids, including cerebrosides such as this compound uni.lufishersci.seglycosmos.org. A ceramide consists of a sphingoid long-chain base (LCB) linked to a fatty acid through an amide bond nih.govfishersci.seglycosmos.org. The diversity in ceramide structures, arising from variations in both the LCB and the fatty acid, contributes to the structural diversity observed among different cerebrosides nih.govfishersci.seglycosmos.org. In fungal cerebrosides, the ceramide moiety is a highly conserved structural feature nih.govnih.gov. Fungal CMHs typically contain a ceramide composed of 9-methyl-4,8-sphingadienine amidically linked to 2-hydroxyoctadecanoic or 2-hydroxyhexadecanoic acids nih.govnih.gov. This specific ceramide structure is a crucial precursor for the formation of fungal cerebrosides, including this compound found in species like Biscogniauxia whalleyi nih.gov.
Glycosylceramide Synthase (GCS) and its Specificity for this compound Formation
The formation of cerebrosides from ceramide is catalyzed by enzymes known as glycosylceramide synthases (GCS), also referred to as UDP-glycosyl ceramide glycosyltransferases fishersci.se. GCS enzymes facilitate the transfer of a single sugar residue, typically glucose or galactose, from a sugar-nucleotide (such as UDP-glucose or UDP-galactose) to the hydroxyl group at the C-1 position of the ceramide molecule, forming a β-glycosidic linkage fishersci.seglycosmos.org. This step is considered the first committed step in the biosynthesis of many neutral glycosphingolipids.
While GCS enzymes are central to the synthesis of all cerebrosides, including this compound, the specificity of a particular GCS for different ceramide structures can influence the types of cerebrosides produced. Studies on GCS from various organisms, including fungi, have provided insights into the biosynthesis of sphingolipids fishersci.se. For instance, some fungal GCS enzymes can utilize ceramides (B1148491) with specific fatty acid chain lengths and LCB structures as substrates fishersci.se. Although the search results discuss GCS activity and substrate preferences in general cerebroside synthesis and in different organisms, specific details regarding a GCS enzyme uniquely responsible for the formation of this compound from its particular ceramide precursor are not explicitly detailed. However, it is understood that a GCS enzyme in Biscogniauxia whalleyi would catalyze the glycosylation of the relevant fungal ceramide to produce this compound.
Long-Chain Base (LCB) Diversity and Incorporation into this compound
Long-chain bases (LCBs), also known as sphingoid bases, are fundamental structural units of sphingolipids and are essential components of the ceramide backbone of cerebrosides nih.govfishersci.seglycosmos.org. LCBs are long-chain aliphatic amines containing hydroxyl groups fishersci.se. The diversity of LCBs contributes significantly to the structural variety of ceramides and, consequently, to the different types of cerebrosides nih.govfishersci.seglycosmos.org. Common LCBs found in sphingolipids include sphingosine (B13886), sphinganine, and phytosphingosine (B30862) nih.govfishersci.se.
In fungal cerebrosides, a characteristic LCB is 9-methyl-4,8-sphingadienine nih.govnih.gov. This specific LCB is incorporated into the ceramide moiety through an amide linkage with a fatty acid nih.govnih.gov. The resulting ceramide, containing this fungal-specific LCB, then serves as the substrate for GCS to form fungal cerebrosides like this compound nih.govfishersci.se. The incorporation of specific LCBs is mediated by enzymes involved in the initial steps of sphingolipid biosynthesis, such as serine palmitoyltransferase, which catalyzes the condensation of serine and a fatty acyl-CoA. The selection and modification of LCBs are critical determinants of the final cerebroside structure nih.govfishersci.se.
Genetic Regulation and Enzymatic Control of this compound Metabolic Flux
The biosynthesis of cerebrosides, including this compound, is a tightly regulated process involving the coordinated action and control of the enzymes and genes within the sphingolipid metabolic pathway.
Regulatory Mechanisms Governing this compound Synthesis in Producing Organisms
The metabolic flux through the cerebroside biosynthesis pathway is subject to various regulatory mechanisms. These mechanisms can involve the control of enzyme activity and the regulation of gene expression levels. Glycosylceramide synthase (GCS) is considered a key regulatory point in the synthesis of neutral glycosphingolipids.
Metabolic Interconversions and Homeostatic Regulation of this compound
The metabolism of sphingolipids is a complex and tightly regulated process involving numerous enzymatic steps and interconversion pathways. Cerebrosides, including this compound, participate in this dynamic network, serving as intermediates and being subject to various regulatory mechanisms that maintain cellular lipid homeostasis.
This compound as an Intermediate in Glycosphingolipid Pathways
Cerebrosides are synthesized from ceramide through the action of glycosyltransferases, which catalyze the addition of a monosaccharide to the hydroxyl group of ceramide. Depending on the sugar added, this initial step yields either glucosylceramide or galactosylceramide. These monohexosylceramides, including potentially this compound depending on its specific structure, serve as crucial intermediates in the biosynthesis of more complex glycosphingolipids, such as gangliosides and globosides. creative-proteomics.comwikipedia.org
The primary site of cerebroside biosynthesis is the Golgi apparatus. creative-proteomics.com Here, ceramide is converted to cerebrosides, which then can be further modified by the sequential addition of other sugar residues by various glycosyltransferases to form complex glycosphingolipids like gangliosides. creative-proteomics.comwikipedia.org This positions cerebrosides, and by extension this compound, at a central branching point in the glycosphingolipid biosynthetic pathway.
Beyond synthesis, cerebrosides undergo catabolism primarily within lysosomes. Lysosomal hydrolases, such as beta-glucosidases and beta-galactosidases, are responsible for cleaving the glycosidic bond, releasing the sugar and regenerating ceramide. wikipedia.orgnih.gov This catabolic route is essential for the turnover and degradation of cerebrosides and other glycosphingolipids. Deficiencies in these enzymes lead to the accumulation of specific lipids, resulting in lysosomal storage disorders like Gaucher disease (glucocerebroside accumulation) and Krabbe disease (galactocerebroside accumulation), highlighting the importance of balanced synthesis and degradation in maintaining cellular homeostasis. creative-proteomics.comontosight.ai
While specific data on the direct conversion pathways involving this compound are limited under this exact name, its classification as a cerebroside implies its participation in these general biosynthetic and catabolic routes. Research findings on cerebroside metabolism in various organisms and tissues provide a framework for understanding the likely metabolic fate of this compound. For instance, studies have investigated the metabolism of brain glycolipid fatty acids, showing turnover patterns for cerebroside-bound fatty acids. umich.edu
Feedback Mechanisms and Crosstalk within Sphingolipid Metabolism Affecting this compound Levels
Sphingolipid metabolism is subject to sophisticated regulatory mechanisms that ensure appropriate levels of various sphingolipid species, many of which are bioactive signaling molecules. These mechanisms involve feedback loops and crosstalk between different metabolic pathways. The levels of cerebrosides, including this compound, are intrinsically linked to the regulation of upstream and downstream metabolites and the activity of key enzymes.
Ceramide, the precursor for cerebroside synthesis, is a central regulatory hub in sphingolipid metabolism. Its levels are controlled by de novo synthesis, breakdown of complex sphingolipids, and hydrolysis of sphingomyelin (B164518). wikipedia.org Fluctuations in ceramide levels can directly impact the rate of cerebroside synthesis.
Feedback mechanisms operate at various levels of the sphingolipid pathway. For example, the transport of ceramide to the Golgi apparatus, where cerebrosides are synthesized, is mediated by proteins like CERT. CERT activity is regulated by phosphorylation, and its dephosphorylation is reduced when sphingolipid biosynthesis is perturbed, suggesting a feedback loop that increases ceramide transport when needed. nih.gov Furthermore, sphingomyelin production at the trans-Golgi network can trigger a negative feedback loop involving the dephosphorylation of PtdIns(4)P, which in turn affects the transport of lipids, including precursors for cerebroside synthesis, to the Golgi. embopress.org
Crosstalk between different lipid metabolic pathways and signaling cascades also influences sphingolipid levels. Bioactive sphingolipids like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) act as signaling molecules involved in processes such as cell growth, apoptosis, and stress responses. wikipedia.orgresearchgate.net The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical for determining cellular fate. researchgate.net Alterations in the levels of these signaling lipids can indirectly impact the metabolic flux through the cerebroside synthesis pathway.
Moreover, inflammatory responses can stimulate key enzymes in the sphingolipid metabolic pathway, potentially altering the balance of various sphingolipid species, including cerebrosides. frontiersin.org Crosstalk with pathways like the insulin-like growth factor I (IGF-I)-Akt-mTOR pathway also exists, further highlighting the interconnectedness of sphingolipid metabolism with broader cellular signaling networks. researchgate.net
While specific feedback mechanisms directly controlling this compound synthase activity or this compound catabolism have not been extensively documented under this precise name, it is reasonable to infer that its levels are influenced by the overarching regulatory mechanisms governing ceramide availability, the activity of glycosyltransferases involved in cerebroside synthesis, and the lysosomal hydrolases responsible for its degradation, as well as the broader signaling crosstalk within the sphingolipid network. Research into altered cerebroside metabolic pathways in various disorders underscores the sensitivity of these lipids to metabolic disruptions. ontosight.ai
Biological Roles and Functions of Cerebroside C
Role of Cerebroside C in Fungal Physiology and Pathogenesis
Fungal cerebrosides, such as this compound, are not merely structural components but act as bioactive molecules with diverse roles in fungal physiology and pathogenesis. frontiersin.orgnih.govscielo.brscielo.br
Involvement in Fungal Cell Growth and Differentiation
Cerebrosides have been implicated in fundamental cellular processes in fungi, including growth, differentiation, and morphogenesis. scielo.brscielo.broup.com Research indicates that fungal cerebrosides are directly or indirectly involved in cell growth or differentiation in various fungal species, including Schizophyllum commune, Cryptococcus neoformans, Pseudallescheria boydii, Candida albicans, Aspergillus nidulans, Aspergillus fumigatus, and Colletotrichum gloeosporioides. frontiersin.orgnih.govresearchgate.netscielo.brscielo.br For instance, fungal glucocerebrosides (B1249061) have been shown to induce fruiting body formation in S. commune. scielo.broup.com The structure of the sphingoid base, specifically the 8E-double bond and the methyl group at C-9, appears essential for this differentiation activity. frontiersin.orgnih.govoup.com Studies on C. neoformans have shown that antibodies targeting CMHs can significantly inhibit fungal budding and, consequently, growth. scielo.br Furthermore, CMHs seem to be differentially expressed depending on the morphological phase of the fungus, as observed in P. boydii where antibodies to CMH reacted strongly with mycelia and pseudo-hyphae but weakly or not at all with conidial forms. scielo.br The involvement of CMHs in morphological transitions and fungal growth has been noted in several species, suggesting that understanding their structural and functional aspects could aid in developing new antifungal agents. scielo.brscielo.br
This compound as an Antigenic Molecule in Fungal Species
Fungal cerebrosides have been characterized as antigenic molecules. frontiersin.orgnih.govresearchgate.netscielo.brscielo.br They can elicit an immune response, leading to the production of antibodies during fungal infections. scielo.br For example, a major CMH from C. neoformans, identified as a β-glucosylceramide, is recognized by sera from patients with cryptococcosis and other mycoses, indicating that CMHs are immunogenic glycolipids. scielo.br The hydroxylation at position 2 of the fatty acid component in fungal CMHs seems important for their antigenicity. scielo.br Possible epitopes may involve both the glucose residue and the hydroxylated fatty acid, with the sphingosine-derived base potentially modulating this interaction. scielo.br
Contributions of this compound to Fungal Adaptation to Environmental Stress (e.g., Low Temperature)
Cerebrosides may play a role in fungal adaptation to environmental stress, including low temperatures. While studies specifically on this compound's direct role in fungal cold adaptation are less detailed in the provided text, related fungal cerebrosides with a 9-methyl branched chain have been suggested to be essential for maintaining sufficient membrane fluidity in low-temperature environments. nih.govjst.go.jp Changes in sphingolipid metabolism, including cerebrosides, are anticipated to have a major role in fungal temperature adaptation. nih.gov Studies on Kluyveromyces lactis have shown that growth temperature affects both the content and sphingoid base composition of cerebrosides, with the 9-methyl base increasing at lower temperatures. jst.go.jp This modulation of cerebroside composition in response to temperature supports their potential role in maintaining membrane fluidity under cold stress. jst.go.jpresearchgate.net
Subcellular Distribution and its Functional Implications for Fungal Cerebrosides
Fungal CMHs exhibit a peculiar subcellular distribution, which has implications for their biological properties. frontiersin.orgnih.govresearchgate.netscielo.brscielo.br Immunofluorescence analysis in C. neoformans has shown that glucosylceramide accumulates primarily at the sites of cell division, with a more dispersed distribution on the surface of non-dividing cells. scielo.br This localized distribution at budding sites suggests a role for CMHs in processes related to cell division and growth. scielo.br The presence of CMH as a structural component of the fungal cell wall has also been demonstrated through electron microscopy in yeast cells. frontiersin.orgnih.gov The specific localization of cerebrosides within fungal cells likely contributes to their diverse functions in growth, differentiation, and interaction with the environment or host.
This compound in Plant-Pathogen Interactions and Defense Responses
This compound is recognized for its significant role in the interactions between plants and fungal pathogens, particularly as an elicitor of plant defense responses. apsnet.orgnih.govapsnet.orgoup.comoup.com
Induction of Hypersensitive Response and Phytoalexin Accumulation by this compound
This compound has been identified as a potent elicitor capable of inducing a hypersensitive response (HR) and the accumulation of phytoalexins in plants. Studies on rice plants have shown that Cerebrosides A and C, isolated from the rice blast fungus Magnaporthe grisea, act as novel elicitors that induce hypersensitive cell death and phytoalexin synthesis in rice leaves. oup.comcaymanchem.comnih.gov Application of these cerebroside elicitors by spray treatment demonstrated their phytoalexin-inducing activity. oup.comnih.gov The elicitor activity of cerebrosides in inducing phytoalexins shows structural specificity. oup.comnih.gov For instance, this compound induces the production of the phytoalexin momilactone A in wounded rice leaves. caymanchem.commedkoo.com This induction of phytoalexins is a crucial plant defense mechanism, as these antimicrobial compounds help inhibit the growth of pathogens. oup.com Cerebroside elicitors were found to stimulate early H₂O₂ accumulation, which is often associated with the hypersensitive response, in chilli plants. tandfonline.comtandfonline.com Elicitation of hypersensitivity, cell death, and accumulation of phytoalexin were also observed in rice seedlings upon treatment with cerebroside isolated from Schizophyllum commune. tandfonline.com
Modulation of Pathogenesis-Related (PR) Protein Synthesis by this compound
Beyond phytoalexin induction, this compound and related fungal cerebrosides are known to modulate the synthesis of pathogenesis-related (PR) proteins in plants. PR proteins are a diverse group of proteins synthesized by plants in response to pathogen attack or elicitor treatment, contributing to enhanced resistance. oup.com Studies in rice have shown that cerebroside elicitors induce the expression of PR proteins in rice leaves. oup.comnih.govoup.com This induction of mRNA coding for PR proteins, such as glucanase, chitinase, peroxidase, and PBZ1, has been observed in rice leaves treated with cerebrosides. oup.com PBZ1 is considered a biochemical marker for the induction of rice disease resistance. oup.com In tomato root tissues, treatment with cerebroside B, a related cerebroside elicitor, induced the synthesis of PR genes and H₂O₂ production. apsnet.orgapsnet.org Similarly, cerebroside treatment of chilli plants increased the activity of defense-related enzymes, including Phenylalanine ammonia (B1221849) lyase (PAL), Peroxidase (POX), Polyphenol oxidase (PPO), and Lipoxygenase (LOX), which are involved in defense responses. tandfonline.comtandfonline.com
Enhanced Disease Resistance Conferred by this compound in Various Plant Species (e.g., Rice, Wheat, Tomato)
The elicitor activity of this compound translates into enhanced disease resistance in several plant species. Cerebroside elicitors have been shown to confer effective disease resistance in rice plants against the rice blast fungus Magnaporthe grisea. oup.comnih.govoup.com Field experiments demonstrated that cerebroside elicitors effectively protected rice plants from this economically devastating pathogen. oup.comnih.gov Furthermore, these cerebrosides protected rice plants from other diseases as well, suggesting they function as general elicitors inducing enhanced resistance to a wide spectrum of phytopathogens in rice. oup.comoup.com this compound is produced in diverse strains of Fusarium oxysporum, a soilborne pathogen affecting various plant species. apsnet.orgapsnet.org Treatment with cerebroside B has resulted in enhanced resistance against pathogenic F. oxysporum in plants like lettuce, tomato, melon, and sweet potato. apsnet.orgapsnet.org This indicates that cerebrosides function as a non-race-specific elicitor in a wide range of plant-phytopathogenic fungus interactions. apsnet.orgapsnet.org this compound has also been shown to increase tolerance to chilling injury in wheat roots and alter lipid composition, contributing to improved plant performance under low-temperature stress. caymanchem.commedkoo.complos.orgdntb.gov.ua It increases germination rate, reduces germination time, and promotes root growth, fresh weight, and dry weight of wheat seedlings under chilling conditions. caymanchem.commedkoo.com
Table 1: Effects of Cerebrosides on Plant Defense and Growth
| Plant Species | Cerebroside Type | Observed Effect | Relevant Section | Source(s) |
| Rice | Cerebrosides A and C | Induction of Hypersensitive Response and Phytoalexin Accumulation | 5.2.2 | oup.comcaymanchem.comnih.gov |
| Rice | Cerebrosides A and C | Modulation of PR Protein Synthesis (e.g., PBZ1, glucanase, chitinase, peroxidase) | 5.2.3 | oup.comnih.govoup.com |
| Rice | Cerebrosides A and C | Enhanced Resistance to Magnaporthe grisea and other pathogens | 5.2.4 | oup.comnih.govoup.com |
| Tomato | Cerebroside B | Induction of PR genes and H₂O₂ production | 5.2.3 | apsnet.orgapsnet.org |
| Tomato | Cerebroside B | Enhanced Resistance to Fusarium oxysporum | 5.2.4 | apsnet.orgapsnet.org |
| Wheat | This compound | Increased Tolerance to Chilling Injury, improved growth | 5.2.4 | caymanchem.commedkoo.complos.orgdntb.gov.ua |
| Chilli | Cerebrosides (from F. oxysporum) | Stimulation of H₂O₂ accumulation and defense enzyme activity (PAL, POX, PPO, LOX) | 5.2.2, 5.2.3 | tandfonline.comtandfonline.com |
| Chilli | Cerebrosides (from F. oxysporum) | Reduced Anthracnose Disease Incidence | 5.2.4 | tandfonline.comtandfonline.com |
| Lettuce | Cerebroside B | Enhanced Resistance to Fusarium oxysporum | 5.2.4 | apsnet.orgapsnet.org |
| Melon | Cerebroside B | Enhanced Resistance to Fusarium oxysporum | 5.2.4 | apsnet.orgapsnet.org |
| Sweet Potato | Cerebroside B | Enhanced Resistance to Fusarium oxysporum | 5.2.4 | apsnet.orgapsnet.org |
Broader Biological Functions of Cerebrosides with Potential Relevance to this compound
Cerebrosides, as a class of glycosphingolipids, participate in a wide array of biological activities in various organisms. While the specific roles of this compound in these broader functions are still being elucidated, the known functions of other cerebrosides provide potential insights into its capabilities beyond plant defense.
Roles in Cellular Communication and Intercellular Signaling
Cerebrosides are involved in various cell signaling pathways, impacting several cellular processes. creative-proteomics.com The sugar residue of cerebrosides can interact with other cell surface molecules, facilitating cell-cell recognition and adhesion, which is critical for processes such as tissue development and immune response. creative-proteomics.comavantiresearch.comiomcworld.org Cerebrosides also participate in signal transduction pathways by influencing the activity of membrane-bound receptors and signaling molecules. creative-proteomics.comavantiresearch.comiomcworld.org They can modulate receptor-ligand interactions and affect downstream signaling cascades involved in processes like cell growth, differentiation, and apoptosis. creative-proteomics.comoup.com Glycosphingolipids, including cerebrosides, can also act as receptors or co-receptors, triggering intracellular signaling cascades upon interaction with specific ligands. iomcworld.org In the plasma membrane, glycosphingolipids can form microdomains with cholesterol, known as lipid rafts, which are involved in organizing signaling molecules and facilitating cellular processes like signal transduction and cell-cell communication. creative-proteomics.comontosight.ailibretexts.org
Influence on Cell Membrane Dynamics and Fluidity
Cerebrosides are integral components of cellular membranes and significantly contribute to their structure and stability. plos.orgcreative-proteomics.comiomcworld.orgresearchgate.netfiveable.me They influence the fluidity of cell membranes through hydrophobic interactions between their sphingoid base and fatty acid chains, which help stabilize lipid bilayers. plos.orgcreative-proteomics.comresearchgate.net This stabilization affects the flexibility and dynamics of the membrane, crucial for maintaining proper membrane function and integrity. plos.orgcreative-proteomics.com The arrangement of cerebrosides in the membrane, with the hydrophobic region embedded within the bilayer and the hydrophilic sugar head group facing outwards, influences membrane dynamics, including membrane curvature and protein interactions. creative-proteomics.com Cerebrosides are key components of lipid rafts, specialized membrane microdomains involved in organizing signaling molecules and facilitating cellular processes. creative-proteomics.comontosight.ailibretexts.org The length and saturation of the fatty acid chains in cerebrosides affect the fluidity and rigidity of the cell membrane. creative-proteomics.com
Participation in Cell Development and Morphogenesis
Cerebrosides are involved in various developmental processes. creative-proteomics.comresearchgate.net During embryogenesis, they contribute to cell differentiation and tissue formation, being essential for proper embryonic development and organogenesis by influencing cell lineage specification and tissue morphogenesis. creative-proteomics.comresearchgate.net In postnatal development and tissue regeneration, cerebrosides support cell proliferation and tissue repair. creative-proteomics.com Some cerebrosides have been shown to regulate cell growth and stimulate cell morphogenesis. plos.orgresearchgate.net For example, asteriacerebrosides A have exhibited a root stimulating effect in Brassica campestris L. researchgate.net In fungal systems, simple sphingolipids like cerebrosides have been implicated in controlling major cellular events during development and morphogenesis. oup.com The possibility that cerebrosides are components of signal transduction pathways regulating morphological transitions in fungi has been suggested. oup.com
Table 2: Broader Biological Functions of Cerebrosides
| Biological Function | Description | Potential Relevance to this compound | Source(s) |
| Cellular Communication & Signaling | Facilitate cell-cell recognition, adhesion, and participate in signal transduction pathways. | Could potentially modulate signaling pathways in plants beyond defense, or in other organisms. | creative-proteomics.comavantiresearch.comiomcworld.orgresearchgate.net |
| Cell Membrane Dynamics & Fluidity | Influence membrane structure, stability, and fluidity; components of lipid rafts. | May affect the properties of plant cell membranes, influencing the localization and activity of proteins involved in defense signaling. | plos.orgcreative-proteomics.comiomcworld.orgontosight.ailibretexts.orgresearchgate.netfiveable.menih.govuvigo.es |
| Cell Development & Morphogenesis | Contribute to cell differentiation, tissue formation, growth, and morphogenesis in various organisms. | Could potentially play a role in plant development or the developmental stages of organisms interacting with this compound. | creative-proteomics.comoup.comresearchgate.netscielo.br |
Association with Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound and related cerebrosides from various sources. Some research suggests that cerebrosides can exhibit antibacterial and antifungal activities, although the effectiveness can vary depending on the specific cerebroside structure and the target microorganism rsc.orgresearchgate.netnih.gov.
For instance, a cerebroside isolated from the liposoluble constituent of Cervus nippon antler velvet showed inhibitory activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 27 µg/mL for the purified compound researcherslinks.comcabidigitallibrary.org. This same cerebroside, however, did not show activity against Staphylococcus aureus researcherslinks.comcabidigitallibrary.org. This contrasts with other known cerebrosides from sources like Euphorbia peplis and Pinellia ternate, which have shown good antimicrobial activity against Gram-positive bacteria like S. aureus but not against Gram-negative bacteria like E. coli researcherslinks.comcabidigitallibrary.org.
Cerebrosides, including this compound, have also been investigated for their role in plant defense mechanisms against fungal pathogens. This compound is produced by diverse strains of Fusarium oxysporum, a soilborne fungus nih.gov. In some plant-pathogen interactions, cerebrosides can act as elicitors, triggering defense responses in plants without directly inhibiting the growth of the fungus in vitro nih.govtandfonline.com. For example, treatment of plants like tomato with cerebroside B (a related cerebroside) resulted in resistance to F. oxysporum infection, inducing pathogenesis-related genes and hydrogen peroxide production nih.gov. Similarly, cerebroside treatment of chilli plants initiated defense responses against Colletotrichum capsici infection, despite showing no direct antifungal activity against the pathogen in vitro tandfonline.com.
Some studies on marine-derived fungi have also identified cerebrosides with antimicrobial properties. Chrysogeside B, a glucocerebroside from Penicillium chrysogenum, showed antimicrobial activity against Enterobacter aerogenes rsc.orgnih.gov. Additionally, a mixture of cerebrosides isolated from Cissus incisa leaves demonstrated antibacterial activity against Pseudomonas aeruginosa resistant to carbapenems, with a MIC value of 100 μg/mL researchgate.netnih.govcore.ac.uk.
However, not all studies have found direct antimicrobial activity for this compound. Cerebrosides C and D isolated from Humicola fuscoatra were not inhibitory to Aspergillus flavus when tested as pure compounds, although they are known to potentiate the activity of cell wall-active antibiotics nih.gov.
The mechanism of action for the antimicrobial activity of cerebrosides is not fully elucidated but may involve competitive binding to pathogens or disruption of microbial cell membranes nih.gov.
Data on the minimum inhibitory concentrations (MIC) from selected studies are presented below:
| Compound Source | Target Microorganism | MIC (µg/mL) | Reference |
| Cervus nippon antler velvet (purified cerebroside) | Escherichia coli | 27 | researcherslinks.comcabidigitallibrary.org |
| Cervus nippon antler velvet (crude cerebroside) | Escherichia coli | 125 | researcherslinks.comcabidigitallibrary.org |
| Cissus incisa leaves (mixture of cerebrosides) | Pseudomonas aeruginosa (carbapenem-resistant) | 100 | researchgate.netnih.govcore.ac.uk |
| Humicola fuscoatra (this compound and D) | Aspergillus flavus | Not inhibitory | nih.gov |
Note: The specific structure of "this compound" can vary slightly depending on the source organism, particularly regarding the fatty acid chain and sphingoid base composition. The PubChem database lists at least two CIDs associated with "this compound" or related cerebrosides with similar formulas nih.govuni.luglycosmos.org.
Molecular Mechanisms of Action of Cerebroside C
Interaction of Cerebroside C with Cellular Membranes and Lipid Bilayers
Cerebrosides are integral components of eukaryotic cell plasma membranes, particularly abundant in the nervous system. creative-proteomics.combiologyonline.com Their structure, consisting of a ceramide backbone linked to a single sugar moiety (in the case of cerebrosides, often galactose or glucose), dictates their amphiphilic nature. creative-proteomics.com The hydrophobic sphingoid base and fatty acid chains embed within the lipid bilayer, while the hydrophilic sugar residue extends outwards into the aqueous environment. creative-proteomics.com This arrangement is crucial for their function.
Cerebrosides can influence the physical properties of lipid bilayers. They are known to segregate laterally into membrane domains, including lipid rafts, which are specialized microdomains involved in organizing signaling molecules and facilitating cellular processes like signal transduction and cell-cell communication. creative-proteomics.comnih.gov The ability of cerebrosides to form hydrogen bonds contributes to their high transition temperature and compact alignment within membranes, potentially affecting membrane fluidity and stability. creative-proteomics.comwikipedia.org While ceramides (B1148491) are known to be disruptive to bilayers and can increase membrane permeability, cerebrosides exhibit a much lower capacity for inducing bilayer permeabilization or transbilayer lipid motion. nih.gov
This compound Modulation of Signal Transduction Pathways
Cerebrosides participate in various cell signaling pathways, impacting several cellular processes. creative-proteomics.com Their influence on signal transduction can occur through various mechanisms, including the modulation of protein kinase and phosphatase activities, effects on MAPK and transcription factor signaling, and regulation of calcium influx.
Effects on Protein Kinase C and Protein Phosphatases
Protein Kinase C (PKC) is a key enzyme in signal transduction, activated by various agonists and involved in numerous cellular responses. ucsd.eduacs.org Some cerebrosides, like ceramide (a metabolic precursor of cerebrosides), have been shown to interact with and modulate the activity of specific PKC isoforms, such as PKC-alpha and PKC-delta. acs.orgnih.gov This interaction can lead to changes in kinase activity and subcellular localization. acs.orgnih.gov
Ceramide is also known to activate ceramide-activated protein phosphatases (CAPPs), which include members of the protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) families. wikipedia.orgnih.govmedchemexpress.comrndsystems.com Activation of these phosphatases by ceramide can influence various cellular pathways, including those related to apoptosis and cell proliferation. wikipedia.orgrndsystems.com While research directly detailing this compound's specific effects on PKC and protein phosphatases is limited in the provided context, the close metabolic relationship between ceramide and cerebrosides suggests potential indirect or related effects.
Influence on MAPK (ERK) and Transcription Factor (NF-κB, AP-1) Signaling
The MAPK (Mitogen-Activated Protein Kinase) pathway, particularly the ERK (Extracellular signal-regulated kinase) subfamily, plays a crucial role in communicating signals from cell surface receptors to the nucleus, influencing processes like cell division and gene expression. wikipedia.org Transcription factors such as NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein 1) are key regulators of gene expression involved in various cellular responses, including inflammation and proliferation. tandfonline.comtandfonline.com
Studies on soya-cerebroside, a type of cerebroside, have demonstrated its ability to inhibit ERK phosphorylation. tandfonline.comtandfonline.com This inhibition of the ERK pathway has been implicated in the reduced production of pro-inflammatory cytokines. tandfonline.comtandfonline.comresearchgate.net Furthermore, soya-cerebroside has been shown to inhibit the phosphorylation of NF-κB and AP-1, suggesting that these transcription factors mediate some of its inhibitory effects. tandfonline.comtandfonline.com These findings suggest that cerebrosides, including potentially this compound, can modulate cellular responses by influencing the activity of the ERK pathway and key transcription factors like NF-κB and AP-1.
| Compound | Effect on ERK Phosphorylation | Effect on NF-κB Phosphorylation | Effect on AP-1 Phosphorylation |
| Soya-cerebroside | Inhibited | Inhibited | Inhibited |
Regulation of Calcium (Ca²⁺) Influx and NMDA Receptor Activity (based on Cerebroside A)
Research on Cerebroside A has provided insights into the potential for cerebrosides to influence calcium influx and NMDA receptor activity. Excessive calcium entry through N-methyl-D-aspartate receptors (NMDARs) can lead to neuronal death, particularly after cerebral ischemia. nih.govoup.comoup.com
Cerebroside A has been shown to inhibit NMDAR Ca²⁺ influx. nih.govoup.comoup.com This effect appears to be independent of its ability to open large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.govoup.comoup.com Furthermore, Cerebroside A was found to block oxygen-glucose deprivation (OGD)-induced NMDAR-dependent long-term potentiation in hippocampal CA1 region. nih.govoup.comoup.com These findings suggest that cerebrosides like Cerebroside A can exert neuroprotective effects by reducing excessive calcium entry through NMDARs. nih.govoup.com While these studies focus on Cerebroside A, they indicate a potential mechanism by which other cerebrosides, including this compound, might influence neuronal function and survival by modulating calcium dynamics and NMDA receptor activity.
Involvement in Pathways Related to Cell Proliferation and Apoptosis
Sphingolipids, including cerebrosides and their metabolic precursors like ceramide, are involved in regulating fundamental cellular processes such as growth, differentiation, and morphogenesis. scielo.br Ceramide, in particular, is recognized as a bioactive sphingolipid that can influence cell proliferation and induce apoptosis in cancer cells, although its effects can be context-dependent. rndsystems.comnih.gov
Studies on cerebrosides derived from natural sources have indicated their potential involvement in the regulation of cell proliferation and the induction of apoptosis. For instance, cerebrosides from certain sea cucumbers and starfish have demonstrated inhibitory effects on cell proliferation and induced apoptosis in tumor cells. researchgate.net This induction of apoptosis was linked to the mitochondria-mediated apoptosis pathway, affecting the expression levels of proteins like Bcl-2, Bax, and caspases. researchgate.net Another study on Cerebroside D showed it could reduce the proliferative response of activated T cells and induce apoptosis in a dose-dependent manner, potentially through both endoplasmic reticulum stress-mediated and intrinsic mitochondrion-dependent apoptotic pathways. nju.edu.cn The accumulation of galactosylceramide (a type of cerebroside) has also been linked to promoting cellular growth and inhibiting apoptosis in certain cancer cells. nih.gov These findings suggest that cerebrosides, including this compound, can play a role in pathways that govern cell proliferation and apoptosis, although their specific effects may vary depending on the cell type and context.
| Cerebroside Type | Effect on Cell Proliferation | Effect on Apoptosis | Proposed Mechanism |
| Cerebrosides (Sea Cucumber/Starfish) | Inhibitory | Induces | Mitochondria-mediated pathway (modulating Bcl-2, Bax, caspases) researchgate.net |
| Cerebroside D | Reduces | Induces | ER stress-mediated and intrinsic mitochondrion-dependent pathways nju.edu.cn |
| Galactosylceramide (Accumulation) | Promotes | Inhibits | - nih.gov |
Receptor-Mediated Activities of this compound
While cerebrosides are primarily known for their roles as structural components of membranes and modulators of membrane-associated signaling, some evidence suggests potential receptor-mediated activities. Glycosphingolipids, in general, with their carbohydrate head groups extending from the cell surface, can interact with other cell surface molecules, facilitating cell-cell recognition and adhesion. creative-proteomics.combiologyonline.com These interactions can be critical for various biological processes. creative-proteomics.com
Furthermore, glycosphingolipids have been related to signaling by immune receptors and other signal transduction events within presumed glycosphingolipid-enriched membrane domains (lipid rafts). nih.gov While direct evidence for specific protein receptors that bind this compound and mediate its effects is not explicitly detailed in the provided search results, the involvement of other cerebrosides and glycosphingolipids in modulating the activity of membrane-bound receptors and participating in signal transduction pathways within lipid rafts suggests a potential avenue for receptor-mediated activities of this compound. creative-proteomics.comnih.gov
Specific Receptor Binding and Activation by this compound
Research indicates that cerebrosides can influence the activity of membrane-bound receptors. creative-proteomics.com They may modulate receptor-ligand interactions, thereby affecting downstream signaling cascades. creative-proteomics.com For instance, some cerebrosides have been shown to act as elicitors, substances that can bind to receptors and trigger defense responses in plants. oup.com This suggests a capacity for specific binding and activation of certain cellular receptors. While direct evidence for this compound binding to a specific mammalian receptor is limited in the provided search results, the general role of cerebrosides in modulating receptor activity is established. creative-proteomics.com
Downstream Signaling Cascades Initiated by this compound-Receptor Interactions
Upon binding to or modulating the activity of receptors, cerebrosides can initiate various downstream signaling cascades. creative-proteomics.com These cascades can influence fundamental cellular processes such as cell growth, differentiation, and apoptosis. creative-proteomics.com Studies on soya-cerebroside, for example, have demonstrated its involvement in inhibiting angiogenesis by affecting the c-Src, FAK, and Runx2 signaling pathways. tandfonline.comresearchgate.net Although this is not this compound, it illustrates how cerebrosides can impact specific signaling routes. Another related lipid, ceramide (a precursor to cerebrosides), is known to influence mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 pathways, which regulate metabolism, secretion, and gene expression. physiology.org Given the structural relationship, this compound may potentially influence similar or related pathways.
Interaction with Other Biomolecules
This compound's biological effects can also stem from its interactions with other biomolecules, including transport proteins and enzymes.
Association with P-glycoprotein in Drug Resistance Mechanisms
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is well-known for its role in multidrug resistance by pumping various substrates, including many therapeutic drugs, out of cells. wikipedia.orgbioline.org.br Research suggests an association between cerebrosides and P-gp, particularly in the context of drug resistance. P-gp and other drug transport proteins have been shown to function in glycolipid trafficking. nih.gov Furthermore, antagonists of multidrug transporters have been observed to inhibit glucosylceramide synthesis. nih.gov While this compound itself is not explicitly described as a P-gp substrate or inhibitor in the provided text, the close relationship between P-gp activity and the metabolism and trafficking of glycosphingolipids like cerebrosides is evident. nih.govmdpi.comnih.gov Studies have indicated that P-gp can "neutralize" ceramide by promoting its glycosylation, an event linked to drug resistance. mdpi.com Inhibitors of P-gp have been shown to enhance the cytotoxicity of ceramide, suggesting that P-gp can temper ceramide-mediated sensitivity. mdpi.comnih.gov This highlights a complex interplay where P-gp influences the levels and effects of sphingolipids, potentially including this compound or its metabolic precursors/products, thereby contributing to drug resistance mechanisms.
Modulation of Other Enzymatic Activities
Cerebrosides can also modulate the activity of various enzymes. For instance, cerebrosides are hydrolyzed by β-glucocerebrosidase to form a sugar and ceramide. researchgate.net The activity of this enzyme is crucial for the proper metabolism of cerebrosides. researchgate.netnih.gov In plants, this compound has been shown to influence the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), increasing their activity under certain stress conditions. nih.gov It also inhibited the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD), enzymes involved in lipid degradation and membrane damage. nih.gov These findings suggest that this compound can directly or indirectly modulate enzymatic activities, impacting cellular processes like oxidative stress response and lipid metabolism.
Data Table: Effects of this compound on Enzyme Activities in Wheat Roots Under Cold Stress (Example data based on search result nih.gov)
| Enzyme Activity (Relative to Control) | 6 hours at 4°C | 24 hours at 4°C | 72 hours at 4°C |
| Superoxide Dismutase (SOD) | Increased by 7.69–46.06% | Significantly enhanced (1.46-fold) | Increased by 7.69–46.06% |
| Catalase (CAT) | Improved by 3.37–37.96% | Improved by 3.37–37.96% | Significantly peaked (37.96%) |
| Lipoxygenase (LOX) | Inhibited by 13.62–62.26% | Inhibited by 13.62–62.26% | Inhibited by 13.62–62.26% |
| Phospholipid C (PLC) | Inhibited by 13.54–63.93% | Inhibited by 13.54–63.93% | Inhibited by 13.54–63.93% |
| Phospholipid D (PLD) | Inhibited by 13.90–61.17% | Inhibited by 13.90–61.17% | Inhibited by 13.90–61.17% |
Note: Data presented is illustrative and based on ranges and observations reported in the source nih.gov. Specific numerical values may vary depending on experimental conditions and time points.
Investigational Therapeutic and Biotechnological Applications of Cerebroside C
Cerebroside C in Agricultural Enhancement and Stress Tolerance
This compound has demonstrated promising effects on plant growth and resilience, particularly under challenging environmental conditions. Its role as a biologically derived agent suggests potential applications in sustainable agriculture.
Promoting Seed Germination and Seedling Growth in Chilling Conditions
Studies have shown that this compound can significantly enhance the chilling tolerance of wheat seedlings. When wheat seeds were treated with 20 µg/mL of this compound, isolated from the endophytic Phyllosticta sp. TG78, and subjected to 4°C chilling stress, they exhibited improved germination rates, germination potential, and germination index compared to controls. plos.orgnih.gov The treated seeds also showed a shorter germination time. plos.orgnih.gov
Furthermore, this compound treatment at 20 µg/mL significantly improved root growth parameters in wheat seedlings under cold stress. plos.orgnih.gov Increases were observed in root length (13.76%), fresh weight (13.44%), and dry mass (6.88%) compared to untreated plants under 4°C. plos.orgnih.gov this compound treatment at room temperature (25°C) had little effect on root or shoot growth, highlighting its specific benefit under cold stress conditions. nih.gov Chilling stress typically worsens membrane injury, indicated by increased malondialdehyde (MDA) content and relative membrane permeability (RMP). plos.orgnih.gov this compound treatments under chilling stress considerably affected MDA content and RMP in wheat seedling roots, with MDA content decreasing compared to the cold control. plos.orgnih.gov
The following table summarizes the effects of this compound on wheat seed germination and seedling growth under chilling stress:
| Parameter | Control (4°C) | This compound (20 µg/mL, 4°C) | Improvement (%) | Citation |
| Germination Rate (%) | Not specified | 77.78 | - | plos.orgnih.gov |
| Germination Potential | Not specified | 23.46 | - | plos.orgnih.gov |
| Germination Index | Not specified | 3.44 | - | plos.orgnih.gov |
| Germination Time (d) | Not specified | 6.19 | Shorter | plos.orgnih.gov |
| Root Length (cm) | 7.56 | 8.60 | 13.76 | plos.orgnih.gov |
| Root Fresh Weight (mg) | 39.74 | 45.08 | 13.44 | plos.orgnih.gov |
| Root Dry Mass (mg) | 5.38 | 5.75 | 6.88 | plos.orgnih.gov |
Note: Control values for germination parameters were not explicitly provided in the snippets, but the text indicates higher values for the treated group.
Enhancing Plant Resistance to Fungal Diseases as a Biologically Derived Control Agent
This compound has been identified as a compound produced by various strains of Fusarium oxysporum, a common soilborne wilt disease agent affecting a wide range of plant species. researchgate.netnih.govapsnet.org It has also been detected in other soilborne phytopathogens such as Pythium and Botrytis. researchgate.netnih.govapsnet.org
Research indicates that cerebrosides, including this compound, can function as non-race-specific elicitors, activating defense responses in plants. nih.govapsnet.org While this compound itself showed no direct antifungal activity against F. oxysporum in vitro, its application to plants can induce defense mechanisms to confer resistance to Fusarium disease. nih.govapsnet.orgtandfonline.com This suggests that this compound acts by stimulating the plant's own defense systems rather than directly inhibiting the fungus. nih.govapsnet.orgtandfonline.com Similar observations were reported with cerebroside treatment of chilli plants, which initiated early accumulation of H₂O₂ and expression of defense-related enzymes, conferring resistance against anthracnose disease caused by Colletotrichum capsici, despite the cerebroside having no direct antifungal activity. tandfonline.com
The ability of this compound to elicit plant defense responses positions it as a potential biologically derived control agent for managing fungal diseases in agriculture. nih.govapsnet.org
Potential of this compound in Anti-inflammatory Strategies (General Cerebroside context)
While specific research on the anti-inflammatory properties of this compound is limited in the provided information, studies on other cerebrosides, particularly soya-cerebroside and glucocerebroside isolated from Cordyceps militaris, offer insights into the potential mechanisms by which this compound might exert anti-inflammatory effects. researchgate.netresearchgate.net
Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, IL-8)
Several cerebrosides have been reported to exhibit anti-inflammatory activity by modulating the production of pro-inflammatory cytokines. Soya-cerebroside, isolated from Cordyceps militaris, effectively inhibited the expression of interleukin (IL)-1β, IL-6, and IL-8 in rheumatoid arthritis synovial fibroblasts. researchgate.netresearchgate.nettandfonline.com This inhibition appears to be mediated through the suppression of the ERK, NF-κB, and AP-1 signalling pathways. researchgate.netresearchgate.nettandfonline.com Elevated levels of IL-1β, IL-6, and IL-8 are observed in rheumatoid arthritis tissue and in animal models of the disease, highlighting the relevance of targeting these cytokines in anti-inflammatory strategies. researchgate.netresearchgate.nettandfonline.com
Glucocerebroside, another cerebroside from Cordyceps militaris, has also been shown to inhibit inflammatory cytokine production in macrophages. researchgate.net The broader genus Cordyceps is known for its immunomodulatory and anti-inflammatory activities, with cerebrosides being identified as some of the responsible pharmacological components. researchgate.netfrontiersin.org
Based on the activity of related cerebrosides in modulating key pro-inflammatory cytokines like IL-1β, IL-6, and IL-8, there is a potential for this compound to possess similar anti-inflammatory properties, although this requires specific investigation.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a process involved in various inflammatory conditions and diseases. Some cerebrosides have demonstrated anti-angiogenic potential. Soya-cerebroside has been shown to inhibit VEGF-induced promotion of endothelial progenitor cell (EPC) angiogenesis. researchgate.net Glucocerebroside also reduces migration and tube formation induced by vascular endothelial growth factor (VEGF) stimulation in human EPCs by affecting the focal adhesion kinase (FAK)/c-Src pathways. researchgate.net
Marine organisms, such as sea cucumbers, are also sources of cerebrosides with reported anti-angiogenic activities. nih.govnih.govresearchgate.net While the specific cerebrosides responsible are not always named as this compound, the presence of such activity within the cerebroside class further supports the potential for this compound to possess anti-angiogenic effects relevant to anti-inflammatory strategies. nih.govnih.govresearchgate.net
Research into this compound as an Antifungal Agent
Research into the direct antifungal activity of this compound has yielded mixed results, depending on the target organism and context.
As discussed in the context of plant resistance, this compound, while acting as an elicitor of plant defense responses against fungal pathogens like Fusarium oxysporum and Colletotrichum capsici, did not show direct antifungal activity against these fungi in in vitro tests. nih.govapsnet.orgtandfonline.com
However, this compound, isolated from the fungus Humicola fuscoatra, has been reported to potentiate the activity of the cell wall-active antibiotic aculeacin against Candida albicans. ynu.edu.cnnih.gov This suggests that while it may not be directly fungicidal or fungistatic on its own against certain fungi, it can enhance the effectiveness of other antifungal agents. ynu.edu.cnnih.gov
In another study, this compound and Cerebroside D, also isolated from Humicola fuscoatra, were not inhibitory to Aspergillus flavus when tested as pure compounds. nih.gov
Therefore, the antifungal potential of this compound appears to be context-dependent, potentially acting indirectly by eliciting host defenses or by potentiating the activity of other antifungal compounds, rather than possessing broad-spectrum direct antifungal activity.
Investigational Anticancer Potential of Cerebrosides with Relevance to this compound
Cerebrosides, including specific types like ophidiacerebroside-C and cerebrosides isolated from marine organisms, have demonstrated promising in vitro cytotoxic and antiproliferative effects on various cancer cell lines.
Cytotoxic and Antiproliferative Effects in Cancer Cell Lines
Studies have shown that cerebrosides can exhibit cytotoxic activity against a range of human cancer cell lines. For instance, ophidiacerebroside-C, isolated from the starfish Narcissia canariensis, displayed cytotoxic activity against multiple myeloma, colorectal adenocarcinoma, and glioblastoma multiforme cell lines with IC50 values around 20 µM after 24 hours of treatment. nih.gov Cerebrosides extracted from Asterina pectinifera also showed moderate cytotoxic activities against HeLa (cervical cancer) and BEL7402 (hepatocellular carcinoma) cell lines in a dose- and time-dependent manner. researchgate.net
Furthermore, new cerebrosides, including spiniferosides A, B, and C, isolated from the Red Sea cucumber Holothuria spinifera, demonstrated promising cytotoxic activities against the breast adenocarcinoma MCF-7 cell line. mdpi.comnih.govresearchgate.net Their IC50 values were reported as 13.83 µM, 8.13 µM, and 8.27 µM, respectively, compared to the standard drug doxorubicin (B1662922) with an IC50 of 8.64 µM. mdpi.comnih.govresearchgate.net Another new cerebroside, holospiniferoside, also from Holothuria spinifera, showed antiproliferative effects on MCF-7 cells with an IC50 of 20.6 µM, comparable to cisplatin (B142131) (15.3 µM). mdpi.com
These findings suggest that cerebrosides, including those structurally related to this compound, possess the ability to inhibit the growth and viability of cancer cells in vitro.
Mechanisms of Action in Cancer Cell Apoptosis
The cytotoxic effects of cerebrosides in cancer cells are often mediated through the induction of apoptosis, a programmed cell death process. researchgate.netresearchgate.netashpublications.org Ceramides (B1148491), the lipid backbone of cerebrosides, are well-known inducers of apoptosis. researchgate.netnih.gov They can trigger both mitochondrial-dependent intrinsic and death receptor-mediated extrinsic apoptotic pathways. researchgate.netnih.govspandidos-publications.com
Ceramides can promote the mitochondrial apoptosis pathway by increasing mitochondrial outer membrane permeability, leading to the release of cytochrome c and activation of caspases like caspase-9, -3, and -7. nih.govspandidos-publications.com They can also activate stress-activated protein kinases such as c-JNK and p38 MAPK, which regulate Bcl-2 family proteins, disrupting mitochondrial integrity. nih.gov In the death receptor pathway, ceramides can activate death receptors like Fas (CD95) or TNFR1, leading to the formation of a death-inducing signaling complex (DISC) and activation of caspase-8. ashpublications.orgnih.gov
While the specific mechanisms of this compound are still under investigation, studies on related cerebrosides provide insights. For example, sea cucumber cerebrosides have been shown to suppress apoptosis induced by amyloid-β in a rat model of Alzheimer's disease by decreasing the level of Bax/Bcl-2 ratio. nih.govresearchgate.net Holospiniferoside, a cerebroside from Holothuria spinifera, displayed apoptotic activity through interaction with the active site of the Mdm2–p53 protein, suggesting a potential mechanism involving the p53 pathway in cancer cell apoptosis. mdpi.com
Targeting Glycosylceramide Synthase in Cancer Therapy
Glycosylceramide synthase (GCS) is a key enzyme in sphingolipid metabolism that catalyzes the transfer of glucose to ceramide, forming glucosylceramide (a type of cerebroside). researchgate.net This step is the first committed step in the biosynthesis of glycolipids, including cerebrosides and gangliosides. researchgate.net GCS plays a crucial role in regulating the balance between pro-apoptotic ceramide and its glycosylated products. researchgate.net
Elevated GCS activity has been implicated in chemoresistance in various cancer types, as it reduces intracellular ceramide levels, thereby suppressing ceramide-mediated apoptosis. researchgate.netaacrjournals.org Targeting and inhibiting GCS can lead to an accumulation of ceramide, promoting apoptosis and potentially reversing multidrug resistance in cancer cells. researchgate.nettandfonline.com
Research indicates that GCS expression is often increased in drug-resistant cancer cells, including those resistant to natural product chemotherapy. aacrjournals.org Inhibitors of GCS, such as 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP), have been shown to synergize with exogenous ceramides to induce apoptosis in cancer cells, highlighting GCS as a potential therapeutic target. tandfonline.com The development of small molecules and the investigation of natural products that can modulate ceramide metabolism by targeting enzymes like GCS are active areas of cancer therapy research. mdpi.com
Neuroprotective Applications of Cerebrosides (General Cerebroside context)
Beyond their potential in cancer therapy, cerebrosides have also garnered attention for their neuroprotective properties and potential applications in neurological disorders. openaccesspub.orgcreative-proteomics.com
Impact on Cognitive Functions and Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Research in animal models of AD has explored the impact of cerebrosides on cognitive decline. For example, sea cucumber cerebrosides improved cognitive deficiency in a rat model of Alzheimer's disease induced by amyloid-β (Aβ1-42). nih.govresearchgate.net Oral administration of these cerebrosides ameliorated Aβ1-42-induced cognitive impairment and neuronal damage, and suppressed apoptosis by decreasing the Bax/Bcl-2 ratio. nih.govresearchgate.net They also enhanced the expression of proteins crucial for synaptic function by activating signaling pathways like BDNF/TrkB/CREB and attenuated tau hyperphosphorylation by activating the PI3K/Akt/GSK3β pathway. nih.govresearchgate.net These findings suggest that cerebrosides may offer a potential nutritional preventive strategy for neurodegenerative diseases. nih.gov
Cerebrosides may increase cognitive functions by interacting with various factors involved in neuronal communication and survival, including NMDA receptors, nitric oxide, Bcl-2, Bax, amyloid precursor protein (APP), Tau proteins, brain-derived neurotrophic factor (BDNF), and cAMP-response element-binding proteins (CREB). researchgate.net
Protection Against Cerebral Ischemia-Reperfusion Injury
Cerebral ischemia-reperfusion injury (CIRI) is a significant cause of brain damage, leading to neuronal death and functional deficits. Research indicates that cerebrosides may offer protection against this type of injury.
Compound porcine cerebroside and ganglioside injection (CPCGI), which contains cerebrosides, has been used clinically to treat certain functional disorders of the brain. unimelb.edu.autandfonline.com Studies in rats with middle cerebral artery occlusion (MCAO) reperfusion injury, a model for ischemic stroke, have investigated the neuroprotective effects of CPCGI. unimelb.edu.aujst.go.jpnih.govresearchgate.net
CPCGI treatment in rats subjected to cerebral ischemia-reperfusion injury has been shown to attenuate neuronal damage and reduce cerebral infarct volume. unimelb.edu.aunih.gov The mechanisms may involve improving blood circulation and neurological function following the injury. nih.gov CPCGI treatment increased the number of new blood vessels in the ischemic region and upregulated the expression of factors related to angiogenesis and cell survival, such as vascular endothelial growth factor, angiopoietin 1, TEK receptor tyrosine kinase, fibroblast growth factor, and Wnt signaling pathway-associated proteins. nih.gov
Furthermore, a specific cerebroside, Cerebroside-A, has demonstrated potent neuroprotection after cerebral ischemia in mice and rats. nih.govoup.comoup.com It reduced cerebral infarction and attenuated the death of hippocampal neurons. nih.govoup.comoup.com Cerebroside-A's protective effects may be mediated by preventing excessive glutamate (B1630785) release and reducing calcium influx through NMDA receptors, partly by opening large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.govoup.comoup.com These findings highlight the potential of cerebrosides in mitigating the damage caused by cerebral ischemia-reperfusion injury.
Here is a summary of some research findings on the cytotoxic activity of cerebrosides:
| Compound/Source | Cancer Cell Line | IC50 (µM) | Reference |
| Ophidiacerebroside-C (Narcissia canariensis) | Multiple Myeloma | ~20 | nih.gov |
| Ophidiacerebroside-C (Narcissia canariensis) | Colorectal Adenocarcinoma | ~20 | nih.gov |
| Ophidiacerebroside-C (Narcissia canariensis) | Glioblastoma Multiforme | ~20 | nih.gov |
| Cerebrosides (Asterina pectinifera) | HeLa (Cervical Cancer) | Moderate | researchgate.net |
| Cerebrosides (Asterina pectinifera) | BEL7402 (Hepatocellular Carcinoma) | Moderate | researchgate.net |
| Spiniferoside A (Holothuria spinifera) | MCF-7 (Breast Cancer) | 13.83 | mdpi.comnih.govresearchgate.net |
| Spiniferoside B (Holothuria spinifera) | MCF-7 (Breast Cancer) | 8.13 | mdpi.comnih.govresearchgate.net |
| Spiniferoside C (Holothuria spinifera) | MCF-7 (Breast Cancer) | 8.27 | mdpi.comnih.govresearchgate.net |
| Holospiniferoside (Holothuria spinifera) | MCF-7 (Breast Cancer) | 20.6 | mdpi.com |
| New Cerebroside (Compound 1) (Moorea producens) | MCF-7 (Breast Cancer) | Moderate | mdpi.com |
Future Research Directions and Unresolved Questions for Cerebroside C
Elucidating Species-Specific Functions and Variations of Cerebroside C
Cerebrosides exhibit structural variations across different species, particularly in the ceramide backbone and fatty acid chain length researchgate.netfrontiersin.orgscielo.broup.comfrontiersin.org. While this compound has been identified in diverse strains of Fusarium oxysporum and other soilborne phytopathogens, the extent of its structural variations and their functional consequences across a wider range of species remain to be fully elucidated apsnet.orgnih.gov. Unanswered questions persist regarding how these structural differences influence the specific biological roles of this compound in different organisms. For instance, while fungal cerebrosides often contain a 9-methyl-4,8-sphingadienine base, variations in fatty acid residues are observed scielo.brfrontiersin.orgscielo.brresearchgate.net. Future research should focus on comprehensive structural analyses of this compound from various sources and correlate these variations with observed species-specific biological activities. Understanding these differences is crucial for appreciating the diverse biological landscape of this compound.
Comprehensive Analysis of this compound in Diverse Biological Systems
Cerebrosides are important components found in a wide variety of tissues and organs in biological systems, including plants, fungi, and animals researchgate.netfrontiersin.orgscielo.broup.comfrontiersin.org. This compound, specifically, has been studied for its role as an elicitor in plant defense mechanisms apsnet.orgnih.govoup.com. However, a comprehensive understanding of the distribution, metabolism, and precise functions of this compound across a broad spectrum of biological systems is still needed. Research should aim to map the presence and concentration of this compound in different organisms and tissues, investigate its metabolic pathways, and identify the enzymes involved in its synthesis and degradation in these varied biological contexts. This will provide a more holistic view of its biological significance beyond its known roles.
Advanced Structural-Activity Relationship (SAR) Studies for this compound and Analogs
Structural modifications in cerebrosides can significantly impact their biological activities researchgate.netscielo.broup.comnih.govnih.gov. While some SAR studies have been conducted on cerebroside analogues, particularly in the context of enzyme interactions like cerebroside sulphotransferase, advanced SAR studies specifically focused on this compound are necessary to fully understand how its unique structure relates to its diverse biological properties, such as its elicitor activity or potential growth regulatory effects researchgate.netnih.govnih.gov. Future research should involve the synthesis of this compound analogs with targeted structural modifications and the rigorous evaluation of their biological activities to establish clear relationships between specific structural features and observed effects. This will be instrumental in designing molecules with enhanced or tailored activities for potential applications.
Development of Targeted Inhibitors or Modulators of this compound Metabolism
Modulating sphingolipid metabolism, including that of ceramides (B1148491) and cerebrosides, holds therapeutic potential in various diseases researchgate.netfrontiersin.orgnih.govmdpi.com. While inhibitors of related metabolic enzymes like ceramidases and glucosylceramide synthase have been explored, the development of targeted inhibitors or modulators specifically acting on the metabolic pathways of this compound is an important area for future research researchgate.netnih.govmdpi.comfrontiersin.org. Identifying the specific enzymes involved in this compound synthesis and degradation in different organisms could pave the way for developing selective compounds that can manipulate its levels. This could have implications for controlling fungal growth in agriculture or developing novel therapeutic strategies based on modulating this compound-mediated responses. The potential for developing chemical or immunological agents to inhibit fungal CMH synthesis has been suggested as a strategy for antifungal therapy scielo.brsemanticscholar.org.
Translational Research: From Fundamental Discoveries to Applied Biotechnologies
The fundamental understanding of this compound's biological roles, such as its elicitor activity in plants and potential as a plant growth regulator, needs to be translated into applied biotechnologies apsnet.orgresearchgate.netnih.govoup.com. Future research should focus on developing practical applications based on these discoveries. This could involve exploring the use of this compound or its stable analogs as biofungicides or plant defense activators in agriculture apsnet.orgnih.gov. Further investigation is needed to optimize delivery methods, evaluate efficacy in field conditions, and assess environmental impact. Translational research is crucial to bridge the gap between laboratory findings and real-world applications of this compound.
Q & A
Basic Research Questions
Q. How can researchers structurally identify and differentiate Cerebroside C from other cerebrosides in natural sources?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for sphingoid base configuration (e.g., distinguishing L-threo from D-erythro isomers) and mass spectrometry (MS) for fatty acid chain length and hydroxylation patterns. Thin-layer chromatography (TLC) with specific solvent systems (e.g., chloroform:methanol:water) can preliminarily separate cerebrosides based on polarity .
- Key Data : For example, glaucerebroside from Lindera glauca was identified via H-NMR and C-NMR to confirm its L-threo sphingosine configuration, a rare feature in plant-derived cerebrosides .
Q. What standardized protocols exist for quantifying this compound in plant or fungal extracts?
- Methodology : Combine Folch extraction (chloroform:methanol 2:1) for lipid isolation with high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or Q Exactive Orbitrap-MS for quantification. Validate with internal standards (e.g., C17:0 cerebroside) .
- Validation Metrics : Ensure linearity (R > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) across biological matrices .
Q. How does this compound function as an elicitor in plant-pathogen interactions?
- Experimental Design : Apply purified this compound to wounded rice leaves and measure phytoalexin (e.g., momilactone A) production via LC-MS. Compare with controls (e.g., untreated wounds or non-elicitor lipids) to confirm hypersensitive response activation .
- Key Finding : this compound at 10 µg/mL induced momilactone A levels 5-fold higher than controls in rice, confirming its role in pathogen defense .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivities across studies (e.g., pro-inflammatory vs. anti-inflammatory effects)?
- Approach : Conduct dose-response assays in multiple cell models (e.g., microglia for neuroinflammation vs. macrophages for systemic inflammation). Use transcriptomics (RNA-seq) to identify pathway-specific effects (e.g., NF-κB inhibition vs. NLRP3 activation) .
- Case Study : Glaucerebroside (this compound analog) suppressed LPS-induced TNF-α in microglia by 70% at 20 µM, but showed no effect in peripheral macrophages, highlighting cell-type specificity .
Q. How can researchers optimize this compound extraction protocols for complex matrices like fungal mycelia?
- Methodology : Compare Soxhlet extraction (hexane:isopropanol), supercritical CO extraction, and microwave-assisted methods. Optimize parameters (temperature, solvent polarity) using response surface methodology (RSM). Validate via MS/MS fragmentation patterns .
- Data Example : Microwave-assisted extraction (50°C, 15 min) yielded 2.3 mg/g this compound from M. grisea mycelia, 40% higher than Soxhlet .
Q. What in vivo models are suitable for studying this compound’s role in chilling stress tolerance?
- Design : Use wheat seedlings treated with this compound (5–50 µg/mL) at 4°C. Measure germination rate, root length, and biomass. Include mutants defective in sphingolipid signaling (e.g., sphk1 mutants) to isolate this compound-specific effects .
- Results : At 20 µg/mL, this compound increased wheat root length by 35% and fresh weight by 28% under chilling stress, correlating with upregulated cold-responsive genes (e.g., COR14b) .
Q. How can structural modifications of this compound enhance its neuroprotective activity?
- Strategy : Synthesize analogs with modified fatty acid chains (e.g., α-hydroxylation) or sugar moieties (e.g., galactose vs. glucose). Test in neuroinflammation models (e.g., Aβ-induced microglial activation) using ELISA for IL-6 and IL-1β .
- Data : α-Hydroxy-C24:0 this compound reduced IL-6 by 60% in Aβ-treated microglia, outperforming the native compound by 20% .
Methodological Challenges and Solutions
Q. How to address low cerebroside yields in natural sources?
- Solution : Use elicitors (e.g., jasmonic acid) in fungal cultures to upregulate cerebroside biosynthesis. Monitor via qRT-PCR for genes like cerS (ceramide synthase) .
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
